molecular formula C14H17NO B1399480 3-Ethynyl-N-[(oxan-4-yl)methyl]aniline CAS No. 1340351-82-7

3-Ethynyl-N-[(oxan-4-yl)methyl]aniline

Cat. No.: B1399480
CAS No.: 1340351-82-7
M. Wt: 215.29 g/mol
InChI Key: JYVGBJLEAGOUKB-UHFFFAOYSA-N
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Description

3-Ethynyl-N-[(oxan-4-yl)methyl]aniline (CAS: 1340351-82-7) is a substituted aniline derivative featuring an ethynyl group at the 3-position of the benzene ring and a tetrahydro-2H-pyran-4-ylmethyl (oxan-4-ylmethyl) group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 215.30 g/mol . The ethynyl group confers reactivity toward click chemistry and cross-coupling reactions, while the oxane moiety enhances solubility in polar solvents due to its ether oxygen.

Properties

IUPAC Name

3-ethynyl-N-(oxan-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-12-4-3-5-14(10-12)15-11-13-6-8-16-9-7-13/h1,3-5,10,13,15H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVGBJLEAGOUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-N-[(oxan-4-yl)methyl]aniline typically involves the reaction of aniline derivatives with ethynyl compounds under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N-[(oxan-4-yl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

3-Ethynyl-N-[(oxan-4-yl)methyl]aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-Ethynyl-N-[(oxan-4-yl)methyl]aniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
This compound C₁₃H₁₅NO 215.30 Ethynyl, oxan-4-ylmethyl Ether oxygen for H-bonding; ethynyl for click chemistry
3-Ethynyl-N-(2-methylpropyl)aniline C₁₂H₁₃N 173.26 Ethynyl, isobutyl Lower steric bulk; lacks polar oxygen
3-Ethynyl-N-(thiophen-2-ylmethyl)aniline C₁₃H₁₁NS 213.30 Ethynyl, thiophene-methyl Thiophene enhances π-conjugation; sulfur may reduce polarity
3-(Oxan-4-yl)aniline C₁₁H₁₅NO 177.25 Oxan-4-yl Lacks ethynyl and N-alkyl chain; simpler structure
N-Methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline C₂₄H₂₂N₂ 338.45 Quinoline-methyl, p-tolyl Bulky aromatic system; potential for π-π stacking
3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline C₁₇H₁₈ClNO 275.77 Chloro, ethoxybenzyl, methyl Electron-withdrawing Cl; ethoxy enhances lipophilicity
Key Observations:
  • Steric Effects: The oxan-4-ylmethyl group in the target compound introduces moderate steric bulk compared to smaller substituents like isobutyl (173.26 g/mol) but less than quinoline-based analogs (338.45 g/mol) .
  • Electronic Effects : The ethynyl group (sp-hybridized carbon) is electron-withdrawing, while the oxane’s ether oxygen is electron-donating. This contrasts with thiophene-containing analogs, where sulfur’s polarizability alters electronic properties .
  • Solubility : The oxane’s oxygen improves solubility in polar solvents compared to purely hydrophobic substituents (e.g., thiophene or p-tolyl groups) .

Biological Activity

3-Ethynyl-N-[(oxan-4-yl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group and an oxan-4-yl moiety, which contribute to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry and drug development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors by binding to them, influencing various biochemical pathways. However, detailed studies on its precise molecular targets are still necessary to fully understand its mechanism .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain aniline derivatives can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the aniline core can enhance anticancer efficacy .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)TBD
4-(benzo[d]thiazole) phenolsAChE Inhibition2.7
Coumarin derivativesVariousTBD

Acetylcholinesterase Inhibition

Compounds containing similar structures have been explored for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, improving cognitive functions .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, showing promising results in inhibiting AChE with varying IC50 values.
  • In Silico Studies : Molecular docking studies revealed potential binding interactions between synthesized compounds and AChE, supporting their role as effective inhibitors .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of aniline derivatives. For example:

  • Molecular Hybridization : Combining different pharmacophores has been shown to yield compounds with enhanced biological effects.
  • Predictive Modeling : Tools like PASS Online have been utilized to predict the biological activity of newly synthesized compounds based on their structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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